molecular formula C15H30N6S2 B12687383 6-((tert-Butyl)amino)-N,N'-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide CAS No. 93940-34-2

6-((tert-Butyl)amino)-N,N'-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide

Cat. No.: B12687383
CAS No.: 93940-34-2
M. Wt: 358.6 g/mol
InChI Key: VQQATQRXSKKPPV-UHFFFAOYSA-N
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Description

6-((tert-Butyl)amino)-N,N’-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide is a complex organic compound characterized by its unique structure and properties. This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The presence of tert-butyl groups in its structure imparts significant steric hindrance, influencing its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tert-Butyl)amino)-N,N’-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide typically involves the reaction of tert-butylamine with a triazine derivative under controlled conditions. One common method includes the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction is carried out in a solvent such as dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactor systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-((tert-Butyl)amino)-N,N’-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted triazine derivatives.

Mechanism of Action

The mechanism of action of 6-((tert-Butyl)amino)-N,N’-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The presence of tert-butyl groups enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: A simpler amine with similar steric properties.

    N,N’-di-tert-butyl-1,3,5-triazine: A triazine derivative with similar structural features.

    tert-Butyl sulfoxide: An oxidized form with different reactivity.

Uniqueness

6-((tert-Butyl)amino)-N,N’-di-tert-butyl-1,3,5-triazine-2,4-disulphenamide stands out due to its dual tert-butyl groups and triazine core, which confer unique steric and electronic properties. These features make it a valuable compound in various applications, offering advantages such as enhanced stability and reactivity compared to its analogs .

Properties

CAS No.

93940-34-2

Molecular Formula

C15H30N6S2

Molecular Weight

358.6 g/mol

IUPAC Name

N-tert-butyl-4,6-bis[(tert-butylamino)sulfanyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H30N6S2/c1-13(2,3)19-10-16-11(22-20-14(4,5)6)18-12(17-10)23-21-15(7,8)9/h20-21H,1-9H3,(H,16,17,18,19)

InChI Key

VQQATQRXSKKPPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)SNC(C)(C)C)SNC(C)(C)C

Origin of Product

United States

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